molecular formula C8H9N3O B13162364 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile

Cat. No.: B13162364
M. Wt: 163.18 g/mol
InChI Key: JSZGNYIIWYPHJX-UHFFFAOYSA-N
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Description

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an oxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide. This reaction yields 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticorrosion properties are attributed to its ability to adsorb onto metal surfaces, forming a protective layer that prevents oxidation . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile apart is its specific combination of functional groups, which confer unique chemical reactivity and biological properties

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C8H9N3O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,3,10H2,1H3

InChI Key

JSZGNYIIWYPHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC#N

Origin of Product

United States

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